Cas no 2098094-45-0 (4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole)

4-(Chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole is a versatile heterocyclic compound featuring a chloromethyl group and a trifluoromethoxy-substituted phenyl ring attached to a 1,2,3-triazole core. This structure imparts reactivity at the chloromethyl site, enabling further functionalization, while the electron-withdrawing trifluoromethoxy group enhances stability and influences electronic properties. The 1,2,3-triazole moiety offers robust chemical and thermal stability, making the compound suitable for applications in pharmaceuticals, agrochemicals, and material science. Its well-defined reactivity profile allows for selective modifications, facilitating its use as a key intermediate in synthetic chemistry. The compound’s balanced lipophilicity and steric properties further contribute to its utility in drug discovery and molecular design.
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole structure
2098094-45-0 structure
商品名:4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
CAS番号:2098094-45-0
MF:C10H7ClF3N3O
メガワット:277.630291223526
CID:5724704
PubChem ID:122241334

4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1h-1,2,3-triazole
    • 1H-1,2,3-Triazole, 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-
    • 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]triazole
    • 2098094-45-0
    • F2157-1591
    • AKOS040815399
    • 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
    • インチ: 1S/C10H7ClF3N3O/c11-5-7-6-17(16-15-7)8-2-1-3-9(4-8)18-10(12,13)14/h1-4,6H,5H2
    • InChIKey: JJEHJTJQPJUQQD-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CN(C2C=CC=C(C=2)OC(F)(F)F)N=N1

計算された属性

  • せいみつぶんしりょう: 277.0229740g/mol
  • どういたいしつりょう: 277.0229740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 39.9Ų

じっけんとくせい

  • 密度みつど: 1.48±0.1 g/cm3(Predicted)
  • ふってん: 352.6±52.0 °C(Predicted)
  • 酸性度係数(pKa): -1.77±0.70(Predicted)

4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2157-1591-5g
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
2098094-45-0 95%+
5g
$1203.0 2023-09-06
TRC
C244701-100mg
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1h-1,2,3-triazole
2098094-45-0
100mg
$ 95.00 2022-04-01
Life Chemicals
F2157-1591-0.25g
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
2098094-45-0 95%+
0.25g
$361.0 2023-09-06
Life Chemicals
F2157-1591-10g
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
2098094-45-0 95%+
10g
$1684.0 2023-09-06
TRC
C244701-1g
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1h-1,2,3-triazole
2098094-45-0
1g
$ 570.00 2022-04-01
Life Chemicals
F2157-1591-2.5g
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
2098094-45-0 95%+
2.5g
$802.0 2023-09-06
TRC
C244701-500mg
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1h-1,2,3-triazole
2098094-45-0
500mg
$ 365.00 2022-04-01
Life Chemicals
F2157-1591-0.5g
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
2098094-45-0 95%+
0.5g
$380.0 2023-09-06
Life Chemicals
F2157-1591-1g
4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
2098094-45-0 95%+
1g
$401.0 2023-09-06

4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole 関連文献

4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazoleに関する追加情報

Professional Introduction to Compound with CAS No. 2098094-45-0 and Product Name: 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole

The compound with the CAS number 2098094-45-0 and the product name 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a chloromethyl group and a trifluoromethoxy substituent on a triazole core imparts distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those containing triazole moieties. Triazoles are known for their stability, bioactivity, and ability to form hydrogen bonds, making them ideal for designing molecules with enhanced pharmacological properties. The specific derivative 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole combines these attributes with additional functionalities that enhance its versatility. The chloromethyl group serves as a versatile handle for further chemical modifications, allowing for the synthesis of more complex derivatives through nucleophilic addition reactions. Meanwhile, the trifluoromethoxy group introduces electron-withdrawing effects and lipophilicity, which can modulate the compound's binding affinity and metabolic stability.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures often leads to improved pharmacokinetic profiles, including enhanced bioavailability and reduced metabolic clearance. In the context of 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole, the trifluoromethoxy group plays a crucial role in optimizing these properties. This substitution not only enhances the compound's lipophilicity but also contributes to its resistance against enzymatic degradation. Such characteristics are particularly valuable in designing drugs that require prolonged circulation times or targeted delivery systems.

The structural motif of this compound also aligns with emerging trends in drug design aimed at targeting specific biological pathways. For instance, triazole derivatives have been explored as inhibitors of various enzymes and receptors involved in inflammatory responses, cancer progression, and infectious diseases. The combination of a chloromethyl group and a trifluoromethoxy-substituted phenyl ring on the triazole core suggests potential interactions with biological targets such as kinases or proteases. Preliminary computational studies indicate that this compound may exhibit inhibitory activity against certain enzymes by leveraging its ability to form multiple hydrogen bonds and engage in hydrophobic interactions within the active site.

Moreover, the synthetic accessibility of this compound makes it an attractive candidate for further exploration in medicinal chemistry. The presence of well-defined functional groups allows for straightforward modifications through established synthetic protocols. Researchers can readily introduce additional substituents or alter existing ones to fine-tune the pharmacological properties of the molecule. This flexibility is particularly important in early-stage drug discovery, where rapid iteration and optimization are essential for identifying lead compounds with high efficacy and minimal side effects.

In conclusion, 4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole (CAS No. 2098094-45-0) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combining a chloromethyl group and a trifluoromethoxy-substituted phenyl ring on a triazole core, endow it with versatile chemical properties suitable for drug design applications. The compound's potential to interact with biological targets and its synthetic accessibility position it as a valuable scaffold for developing novel therapeutic agents. As research in heterocyclic chemistry continues to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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